molecular formula C18H20ClN5O2 B6989501 N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B6989501
M. Wt: 373.8 g/mol
InChI Key: OHUNVEOOZSXCSL-UHFFFAOYSA-N
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Description

N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and various functional groups

Properties

IUPAC Name

N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-11-14(15(19)24(22-11)10-13-8-6-5-7-9-13)16-20-17(23-26-16)18(3,4)21-12(2)25/h5-9H,10H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUNVEOOZSXCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=NC(=NO2)C(C)(C)NC(=O)C)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide generally involves the construction of the pyrazole and oxadiazole rings separately, followed by their subsequent integration. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to facilitate the formation of the desired compound.

Industrial Production Methods Industrial-scale production of this compound would leverage optimized synthetic routes with high yield and purity. This could involve multi-step processes with careful monitoring of reaction conditions, use of industrial reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various reactions including oxidation, reduction, and substitution due to the presence of different functional groups.

Common Reagents and Conditions Typical reagents for these reactions might include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles for substitution reactions. Conditions such as pH, temperature, and solvent choice are crucial in determining the reaction pathway and yield.

Major Products The products formed from these reactions depend on the specific reactants and conditions

Scientific Research Applications

N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has notable applications in various fields: Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods. Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity. Medicine: Potential therapeutic applications, particularly in drug design and development, given its structural similarity to known pharmacophores. Industry: Use in the development of new materials or as intermediates in complex synthesis processes.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The pyrazole and oxadiazole rings can form hydrogen bonds, hydrophobic interactions, or coordinate with metal ions, influencing biological activity. The specific pathways involved would depend on the particular application, whether in enzyme inhibition, receptor modulation, or other bioactivities.

Comparison with Similar Compounds

Compared to similar compounds, N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide stands out due to the presence of both pyrazole and oxadiazole rings, providing a unique blend of chemical reactivity and potential bioactivity. Similar compounds might include those with either a pyrazole or an oxadiazole ring, but not both, which would lack the combined properties and reactivity seen in this compound.

Some similar compounds include:

  • Pyrazole derivatives

  • Oxadiazole derivatives

  • Compounds with multiple heterocyclic rings

By contrasting the structure and reactivity of these compounds, the unique characteristics and potential advantages of this compound become apparent, making it a compound of significant interest in scientific research and industrial applications.

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